Glyphosate monoammonium

Description

Properties

CAS No. |

114370-14-8 |

|---|---|

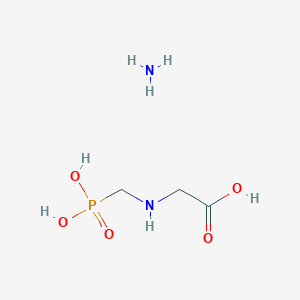

Molecular Formula |

C3H11N2O5P |

Molecular Weight |

186.10 g/mol |

IUPAC Name |

azanium (carboxymethylamino)methyl-hydroxyphosphinate |

InChI |

InChI=1S/C3H8NO5P.H3N/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H3 |

InChI Key |

PDYXIVPKOMYDOK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)[O-])NCP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |

Other CAS No. |

114370-14-8 |

Pictograms |

Environmental Hazard |

Related CAS |

1071-83-6 (Parent) |

Origin of Product |

United States |

Environmental Fate and Transport of Glyphosate Ammonium

Degradation Pathways and Kinetics in Environmental Matrices

The environmental persistence of glyphosate (B1671968) is significantly influenced by microbial activity, which serves as the primary mechanism for its degradation. tandfonline.com Microorganisms utilize glyphosate as a source of essential nutrients such as phosphorus, carbon, and nitrogen, breaking it down into various metabolites. nih.gov Two principal microbial-mediated degradation pathways have been identified: the AMPA pathway and the sarcosine (B1681465) pathway. mdpi.comacs.org

Microbial-Mediated Degradation Pathways

The most common pathway for glyphosate biodegradation involves the formation of aminomethylphosphonic acid (AMPA). mdpi.comhh-ra.orgnih.gov This process is initiated by the cleavage of the carbon-nitrogen (C-N) bond within the glyphosate molecule. mdpi.com A wide range of bacteria are capable of converting glyphosate to AMPA. hh-ra.org In many instances, AMPA is not further metabolized by the same organisms and is instead released into the environment, potentially leading to its accumulation. hh-ra.orgresearchgate.net However, some bacteria can utilize AMPA as a phosphorus source. nih.govresearchgate.net The formation of AMPA is a key step in the detoxification of glyphosate in various environmental matrices. nih.gov

An alternative degradation pathway for glyphosate involves the cleavage of the carbon-phosphorus (C-P) bond, which results in the formation of sarcosine and inorganic phosphate (B84403). mdpi.comresearchgate.net Sarcosine can be subsequently metabolized to glycine (B1666218). acs.orgresearchgate.net While the sarcosine pathway is considered one of the two major routes for biotic degradation, the detection of sarcosine as an intermediate is less frequent compared to AMPA. acs.org This has led to the suggestion that glycine might also be formed directly from glyphosate, bypassing the sarcosine intermediate in some instances. acs.orgresearchgate.net Studies have shown that both sarcosine and glycine are readily biodegradable. nih.gov

The microbial degradation of glyphosate is facilitated by specific enzymes. Glyphosate oxidoreductase (GOX) is a key enzyme responsible for the cleavage of the C-N bond, leading to the formation of AMPA and glyoxylate. hh-ra.orgiaea.orgmdpi.com This enzyme has been identified in various bacterial species. nih.gov

The cleavage of the C-P bond is catalyzed by the C-P lyase enzyme complex. mdpi.commdpi.com This enzyme is crucial for the pathway that produces sarcosine and inorganic phosphate. mdpi.comresearchgate.net The C-P lyase enzyme system is known to have broad substrate specificity, acting on various organophosphonates. mdpi.com Both GOX and C-P lyase are central to the bioremediation of glyphosate-contaminated environments. iaea.orgnih.gov

The rate of glyphosate degradation is influenced by the presence or absence of oxygen. Generally, microbial degradation is more rapid under aerobic conditions. researchgate.net However, degradation can also occur under anaerobic conditions, although often at a slower rate. nih.govresearchgate.net The availability of oxygen can affect the activity of the microbial communities and the specific enzymatic pathways involved in the breakdown of glyphosate. nih.gov

Several environmental factors can influence the kinetics of microbial degradation of glyphosate. These include soil type, pH, temperature, moisture content, and the availability of other nutrients. researchgate.netresearchgate.netresearchgate.net For instance, the presence of phosphate can sometimes inhibit the activity of the C-P lyase enzyme, thereby affecting the degradation rate. The composition and activity of the soil microbial community are also critical determinants of how quickly glyphosate is broken down in a particular environment. researchgate.net The degradation efficiency can vary significantly between different soil and water systems due to these complex interactions. mdpi.comcranfield.ac.uk

Photodegradation Processes in Aqueous and Terrestrial Systems

Glyphosate (Ammonium) is a nonvolatile chemical compound that does not undergo significant photochemical degradation under natural light conditions. nih.gov Research indicates that direct photolysis, the breakdown of a chemical by direct absorption of light, is not a substantial pathway for glyphosate degradation in the environment. nih.govsemanticscholar.org While glyphosate can be degraded when exposed to UV radiation, this is not a significant factor under normal sunlight, which is composed primarily of visible light. nih.gov Studies have shown that in the absence of photosensitizing agents, the degradation of glyphosate through direct photolysis is generally inefficient. semanticscholar.orgresearchgate.net This stability in air and resistance to natural light contribute to its potential for transport from the application site. nih.gov

While direct photodegradation is minimal, glyphosate can be effectively broken down through photocatalysis, a process that utilizes a catalyst to accelerate a photoreaction. This process is considered an advanced oxidation process driven by reactive oxygen species (ROS). researchgate.net

Commonly researched photocatalysts for glyphosate degradation include titanium dioxide (TiO₂) and zinc oxide (ZnO). semanticscholar.orgmdpi.com When these semiconductor catalysts are irradiated with light of sufficient energy, electrons are excited, creating electron-hole pairs. These pairs react with water and oxygen to generate highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). frontiersin.orgnih.gov

These reactive species are powerful oxidizing agents that can break down the complex glyphosate molecule into simpler, less harmful substances. mdpi.com Research has identified hydroxyl radicals as the primary ROS responsible for glyphosate photodegradation in some natural waters. nih.gov The process can ultimately lead to the mineralization of glyphosate into compounds like aminomethylphosphonic acid (AMPA), and eventually to orthophosphate, carbon dioxide, and water. mdpi.comtu.ac.th The efficiency of photocatalytic degradation can be influenced by factors such as the type and dosage of the catalyst, pH of the solution, and the intensity of the light source. mdpi.comnih.gov

Chemical Stability and Hydrolysis Resistance Across pH Ranges

Glyphosate demonstrates considerable stability to hydrolysis across a wide range of pH values commonly found in the environment. nih.gov Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Studies have confirmed that glyphosate is stable at pH levels of 3, 6, and 9. nih.gov

However, the stability of glyphosate is pH-dependent. At very high pH levels, the compound can undergo alkaline hydrolysis, a process where the breakdown is facilitated by an alkaline environment. nichino.ukmsstate.edu For instance, in weak acid herbicides like glyphosate, rapid hydrolysis can occur when the pH of the mixing water is between 8 and 9, potentially reducing its efficacy. msstate.edu Some sources suggest that glyphosate is most stable at a slightly acidic pH of 5. nichino.uk

Environmental Persistence and Half-Life Determination

The persistence of glyphosate in the environment, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is highly variable and dependent on numerous environmental factors.

Persistence Variability in Soil Environments

In soil, the half-life of glyphosate can range from a few days to several months. nih.govmdpi.com The primary route of degradation in soil is through microbial activity. nih.gov The variability in its persistence is attributed to a combination of chemical, physical, and biological factors. nih.gov

Key factors influencing glyphosate's half-life in soil include:

Microbial Activity : The presence and activity of soil microorganisms that can metabolize glyphosate are the main drivers of its breakdown. nih.govbiotiquest.com

Soil Type and Composition : Adsorption to soil particles, particularly clay and organic matter, can make glyphosate less available for microbial degradation, thereby increasing its persistence. nih.gov

pH : Soil pH can affect both microbial populations and the adsorption characteristics of glyphosate. biotiquest.com

Temperature and Moisture : These factors directly impact the rate of microbial activity and, consequently, the speed of degradation. biotiquest.com

Reported half-life values vary widely across different studies and locations. Field studies have indicated an average half-life of approximately 30 to 40 days under a range of climatic conditions. cambridge.orgbiofortified.org However, specific studies have reported half-lives as short as 1.7 days and as long as 141.9 days in different U.S. soils. biofortified.org One review cited a range of 7 to 60 days, while another noted a broader range of 2.8 to 500.3 days. nih.govmdpi.com A field dissipation half-life (DT50) of around 26 days has also been observed in surface soil. researchgate.net

Interactive Data Table: Reported Half-Life of Glyphosate in Soil

| Reported Half-Life (Days) | Geographic/Study Context | Source(s) |

| 1.7 - 141.9 | Multi-site study across the U.S. | biofortified.org |

| ~47 | General, for isopropylamine (B41738) salt formulation | biotiquest.com |

| 7 - 60 | General estimate from literature review | nih.gov |

| 1 - 130 | European Commission assessment | biofortified.org |

| ~32 | Average from 13 studies in 5 countries | biofortified.org |

| ~26 | Field dissipation (DT50) in surface soil | researchgate.net |

| 2.8 - 500.3 | General range from literature review | mdpi.com |

Persistence Variability in Aquatic Environments (Freshwater, Brackish, Marine)

In aquatic systems, the persistence of glyphosate is also variable, with dissipation half-lives ranging from a few days to several weeks. ccme.ca Degradation is primarily mediated by aquatic microbial communities. researchgate.netresearchgate.net

Freshwater : In freshwater environments such as ponds, glyphosate's half-life can be relatively short, with reported values ranging from 1.5 to 14 days. ccme.casrru.ac.th However, other sources suggest a longer average half-life in natural freshwaters of over 60 days. alanplewis.com

Brackish and Marine Water : Glyphosate has been shown to be significantly more persistent in marine environments, particularly in dark conditions where photodegradation is absent and microbial activity may differ. researchgate.netalanplewis.com One study conducted in coastal seawater from the Great Barrier Reef reported a half-life of 47 days in low-light conditions at 25°C. researchgate.netalanplewis.comnih.gov This persistence increased dramatically in the dark, with the half-life extending to 267 days at 25°C and 315 days at 31°C, the longest persistence reported for the herbicide. researchgate.netalanplewis.comnih.gov Research has also indicated that under non-sterile conditions, glyphosate degradation may be highest in brackish water environments compared to freshwater or fully marine environments. researchgate.net

Interactive Data Table: Reported Half-Life of Glyphosate in Aquatic Environments

| Environment | Condition | Half-Life (Days) | Source(s) |

| Freshwater | Ponds | 1.5 - 3.5 | ccme.ca |

| Freshwater | General | 7 - 14 | srru.ac.th |

| Freshwater | Natural | >60 | alanplewis.com |

| Marine (Seawater) | Low-light, 25°C | 47 | researchgate.netsrru.ac.thalanplewis.comnih.gov |

| Marine (Seawater) | Dark, 25°C | 267 | researchgate.netresearchgate.netalanplewis.comnih.gov |

| Marine (Seawater) | Dark, 31°C | 315 | researchgate.netalanplewis.comnih.gov |

Comparative Persistence of Glyphosate and Aminomethylphosphonic Acid (AMPA)

Glyphosate, a widely used herbicide, degrades in the environment primarily through microbial processes into its main metabolite, aminomethylphosphonic acid (AMPA) gmoevidence.comwur.nl. The persistence of these two compounds in the environment, particularly in soil and water, is a key factor in assessing their potential long-term impact.

Numerous studies have shown that AMPA is generally more persistent in the environment than its parent compound, glyphosate. The half-life of glyphosate in soil can range from as little as 2 to as many as 215 days gmoevidence.com. In aquatic environments, its half-life is typically between 2 and 91 days gmoevidence.com. In contrast, AMPA exhibits a longer half-life in soil, ranging from 60 to 240 days, and in some cases, up to 958 days gmoevidence.commdpi.com. The persistence of both compounds is influenced by a variety of site-specific environmental factors frontiersin.org.

The longer persistence of AMPA means that it can accumulate in the soil, especially in areas with repeated glyphosate application wur.nl. This accumulation is a concern because AMPA itself can have ecotoxicological effects researchgate.net. Research has shown that in many environmental samples, AMPA is detected more frequently than glyphosate, and often at higher concentrations, which is indicative of the parent compound's degradation over time gmoevidence.comresearchgate.net. For instance, one study found that AMPA was detected without glyphosate in 17.9% of samples, while glyphosate was detected without AMPA in only 2.3% of samples gmoevidence.com.

The degradation of both glyphosate and AMPA ultimately leads to the formation of inorganic phosphate, ammonium (B1175870), and carbon dioxide gmoevidence.com. However, the slower degradation rate of AMPA highlights its potential for longer-term environmental presence gmoevidence.comwur.nl.

Table 1: Comparative Half-life of Glyphosate and AMPA in Different Environmental Compartments

Compound Environmental Compartment Half-life Range (Days) Reference Glyphosate Soil 1 - 197 gmoevidence.com AMPA Soil 23 - 958 gmoevidence.com Glyphosate Soil 2 - 215 wur.nl AMPA Soil 60 - 240 wur.nl Glyphosate Aquatic 2 - 91 wur.nl AMPA Aquatic Comparable to Glyphosate wur.nl

Influence of Soil Physicochemical Properties on Persistence (Organic Matter, Clay Content, pH, Mineral Availability, Phosphate Concentration)

The persistence of glyphosate in soil is significantly influenced by a variety of physicochemical properties. These factors primarily affect the extent to which glyphosate is adsorbed to soil particles, which in turn impacts its availability for microbial degradation.

Organic Matter and Clay Content: Glyphosate exhibits strong adsorption to soil particles, a process largely governed by the soil's organic matter and clay content mdpi.com. Soils with high levels of organic matter and clay tend to have a greater capacity to bind glyphosate, which can increase its persistence by protecting it from microbial breakdown mdpi.comfrontiersin.org. This strong binding is a key reason why glyphosate mobility is often considered low in many soil types wur.nl.

pH: Soil pH plays a crucial role in the adsorption and, consequently, the persistence of glyphosate. Adsorption is generally higher in soils with a low pH mdpi.com. The chemical form of glyphosate changes with pH, which affects its interaction with soil mineral surfaces.

Mineral Availability: The presence of certain minerals, particularly iron and aluminum oxides, is a primary factor in glyphosate adsorption mdpi.comfrontiersin.org. Glyphosate forms strong complexes with these metal oxides, leading to its immobilization in the soil. This binding to mineral surfaces can significantly extend the half-life of glyphosate.

Phosphate Concentration: Phosphate can compete with glyphosate for adsorption sites on soil particles because both molecules have a similar phosphonic acid group mdpi.com. High phosphate concentrations, often resulting from fertilizer application, can lead to the desorption of previously bound glyphosate, making it more available for degradation or transport nih.gov. This indicates that the risk of glyphosate leaching may be greater in fertilized soils nih.gov.

Influence of Climatic Conditions on Persistence (Temperature, Humidity, Wind)

Climatic conditions are critical determinants of the rate at which glyphosate degrades in the environment, primarily by influencing microbial activity.

Temperature: Temperature is a key factor affecting the microbial degradation of both glyphosate and its metabolite, AMPA. Degradation rates are generally faster at warmer temperatures. For instance, studies have shown that the half-life of glyphosate can be significantly shorter at 30°C compared to 5°C researchgate.net. Conversely, cold and dry conditions tend to slow down the degradation process, leading to greater persistence researchgate.netresearchgate.net.

Humidity (Soil Moisture): Soil moisture is another crucial factor for microbial activity. Optimal moisture levels promote the growth and metabolic activity of microorganisms responsible for glyphosate degradation. Both excessively dry and waterlogged conditions can inhibit microbial processes, thereby increasing the persistence of glyphosate in the soil.

Wind: While wind does not directly influence the chemical persistence of glyphosate in the soil, it can play a role in its transport. Wind can cause spray drift during application, leading to the deposition of glyphosate on non-target areas. Additionally, wind erosion can transport soil particles to which glyphosate is adsorbed, contributing to its dispersal in the environment.

Transport and Mobility Mechanisms in Environmental Compartments

Adsorption and Desorption to Soil Particles (Clay, Organic Matter, Metal Cations)

The mobility of glyphosate in the environment is largely controlled by its strong tendency to adsorb to soil particles. This process is influenced by the same soil properties that affect its persistence.

Clay and Organic Matter: Glyphosate binds tightly to both the clay and organic matter fractions of the soil mdpi.com. The phosphonic acid group in the glyphosate molecule is primarily responsible for this strong adsorption. The high surface area and charge characteristics of clay minerals and organic matter provide numerous binding sites for glyphosate.

Metal Cations: Metal cations, particularly iron (Fe) and aluminum (Al) oxides, play a dominant role in the adsorption of glyphosate mdpi.comfrontiersin.org. Glyphosate forms stable complexes with these metal oxides, effectively immobilizing it in the soil matrix. This strong binding is a key reason for the generally low mobility of glyphosate in most soil types. The strength of this adsorption is described by the Freundlich sorption coefficient (Kf), which can vary widely depending on soil characteristics frontiersin.orgfrontiersin.org.

Desorption, the release of adsorbed glyphosate back into the soil solution, is generally a slow process. However, as mentioned previously, the presence of substances like phosphate can enhance desorption by competing for binding sites nih.gov.

Leaching Potential and Groundwater Contamination Pathways

Due to its strong adsorption to soil particles, the potential for glyphosate to leach into groundwater is generally considered to be low wur.nlfrontiersin.org. However, contamination of groundwater can still occur under specific conditions.

Pathways for Leaching: Leaching is more likely to occur in soils with low adsorption capacity, such as sandy soils with low organic matter and clay content. Preferential flow paths, such as macropores created by roots or soil fauna, can also facilitate the rapid transport of glyphosate and AMPA through the soil profile, bypassing the adsorptive soil matrix wur.nl.

The risk of leaching can also be influenced by agricultural practices. For example, repeated applications of glyphosate over many years can potentially saturate the adsorption capacity of the topsoil, leading to increased leaching potential mdpi.com. The application of phosphate fertilizers can also increase the mobility of glyphosate and AMPA, thereby enhancing the risk of groundwater contamination nih.gov. Although some studies have detected glyphosate and AMPA in groundwater, the concentrations are typically low nih.gov.

Surface Runoff and Erosion as Transport Vectors to Aquatic Systems

Surface runoff and soil erosion are significant pathways for the transport of glyphosate and its metabolite, AMPA, from agricultural fields into adjacent aquatic ecosystems wur.nlmdpi.com.

Transport Mechanisms: Because glyphosate is strongly adsorbed to soil particles, it is primarily transported to water bodies via the erosion of these particles during rainfall events. Dissolved glyphosate in surface runoff can also contribute to aquatic contamination, particularly shortly after application before significant adsorption has occurred.

The amount of glyphosate transported via runoff and erosion depends on several factors, including the timing and intensity of rainfall after application, soil type, topography, and agricultural management practices. Practices that reduce soil erosion, such as no-till farming, can paradoxically lead to higher concentrations of glyphosate in the topsoil, potentially increasing its transport via runoff mdpi.com.

Once in aquatic systems, glyphosate and AMPA can be found in the water column, suspended particulate matter, and bottom sediments nih.gov. Studies have shown that a significant portion of these compounds in aquatic environments is associated with sediment nih.gov.

Table 2: Compound Names

Compound Name Glyphosate (Ammonium) Aminomethylphosphonic Acid (AMPA) Sarcosine Glycine

Spray Drift and Off-Target Movement in Agricultural Landscapes

Spray drift is the physical movement of herbicide droplets through the air away from the intended target area during application. rutgers.edunomoreglyphosate.nz This off-target movement is a primary route by which glyphosate can impact non-target areas in agricultural landscapes. nih.gov Research indicates that off-target movement of glyphosate during application can account for up to 10% of the applied rate in certain crops. nih.gov While this exposure may be sublethal, it can be severe for susceptible non-target plants. nih.govresearchgate.net The phenomenon is influenced by a combination of equipment, application techniques, and weather conditions. purdue.edu

Particle drift, which involves the movement of spray droplets, is a concern with all pesticide applications and is directly associated with droplet size. purdue.edu Several key factors influence the likelihood and distance of spray drift:

Nozzle Selection and Droplet Size : This is a major factor influencing herbicide drift. umn.edu Nozzles that produce coarser droplets reduce drift potential. umn.edu For systemic herbicides like glyphosate, a coarse droplet size is often targeted. umn.edu Studies have demonstrated that air-inclusion nozzles result in significantly less particle drift compared to standard flat-fan nozzles. invasiveplantswesternusa.orgresearchgate.net

Boom Height : The potential for drift increases with the height of the sprayer boom. umn.edu To minimize drift, it is recommended to maintain a boom height of 24 inches or less above the crop canopy. umn.edu

Weather Conditions : Wind speed is a critical factor; ideal conditions are generally a gentle, steady breeze between 3 and 10 miles per hour, blowing away from sensitive areas. rutgers.eduufl.edu High temperatures and low relative humidity can increase drift potential by causing spray droplets to evaporate, reducing their size and allowing them to travel farther. ufl.edu Applying pesticides during a temperature inversion, when cool air is trapped near the ground by a layer of warm air, can also lead to damaging, long-distance drift. purdue.eduumn.edu

Vapor drift, which occurs when a product evaporates after application and moves off-site, is another form of off-target movement. purdue.edu However, glyphosate ammonium salt has a very low vapor pressure, indicating a lower risk of this specific type of drift compared to more volatile herbicides. rutgers.edu The primary concern for off-target movement of glyphosate is particle drift. purdue.edu

Interactive Table: Factors Influencing Glyphosate Spray Drift

Ecological Implications and Ecotoxicology of Glyphosate Ammonium

Impacts on Soil Ecosystems

The introduction of glyphosate (B1671968) (ammonium) into terrestrial environments can have multifaceted effects on the complex web of organisms that constitute soil ecosystems.

Effects on Soil Microbial Communities

The impact of glyphosate on soil microbial biomass and activity is a subject of ongoing research with varied outcomes. Some studies indicate that glyphosate application can stimulate microbial activity. researchgate.netcambridge.org This stimulation is often attributed to the ability of some microorganisms to utilize glyphosate as a source of carbon, nitrogen, and phosphorus. researchgate.net For instance, an increase in carbon and nitrogen mineralization has been observed following glyphosate application, suggesting that the herbicide can be a direct substrate for microbial metabolism. researchgate.netcambridge.org

Conversely, other research suggests that glyphosate can have inhibitory effects on certain microbial populations, potentially leading to shifts in community structure and a decrease in microbial diversity. researchgate.net The effects can be dose-dependent, with higher application rates potentially leading to more pronounced changes. researchgate.net Long-term exposure to glyphosate may also lead to the selection of glyphosate-tolerant microbial species. researchgate.net

Specific bacterial genera, such as Bradyrhizobium, which are crucial for symbiotic nitrogen fixation in legumes, have been shown to be sensitive to glyphosate. awsjournal.orgscielo.br Laboratory studies have demonstrated that various commercial glyphosate formulations can inhibit the growth of different Bradyrhizobium strains. awsjournal.orgscielo.br The degree of toxicity can vary depending on the specific formulation and the bacterial strain. awsjournal.orgscielo.br For example, one study found that the Roundup Transorb® formulation, which contains the isopropylamine (B41738) salt and the surfactant ethylamine, was particularly toxic to the tested Bradyrhizobium strains. scielo.brresearchgate.net

| Bacterial Strain | Glyphosate Formulation Effect | Reference |

| B. japonicum SEMIA 5079 | Varied effects depending on formulation. | awsjournal.orgscielo.br |

| B. elkanii SEMIA 5019 | Sensitive to technical glyphosate. | awsjournal.orgscielo.br |

| B. elkanii SEMIA 587 | Least tolerant to most formulations. | awsjournal.orgscielo.br |

This table illustrates the differential sensitivity of Bradyrhizobium strains to various glyphosate formulations.

The repeated application of glyphosate can act as a selective pressure, favoring the growth and proliferation of microorganisms capable of degrading the herbicide. orst.edu Numerous bacterial and fungal species have been identified that can utilize glyphosate as a source of phosphorus, nitrogen, or carbon. mdpi.commdpi.com These microorganisms play a crucial role in the breakdown of glyphosate in the soil. mdpi.com

The primary degradation pathways involve two key enzymes: glyphosate oxidoreductase (GOX), which converts glyphosate to aminomethylphosphonic acid (AMPA) and glyoxylate, and C-P lyase, which cleaves the carbon-phosphorus bond to produce sarcosine (B1681465) and inorganic phosphate (B84403). nih.govfrontiersin.org

| Degrading Microorganism Genus | Degradation Pathway | Reference |

| Pseudomonas | Utilizes glyphosate as a phosphorus source; GOX pathway. | mdpi.comnih.gov |

| Bacillus | Can utilize glyphosate as a phosphorus source. | mdpi.comepstem.net |

| Ochrobactrum | Tolerant to high concentrations and can degrade glyphosate. | mdpi.comfrontiersin.org |

| Arthrobacter | Can rapidly degrade glyphosate and AMPA. | nih.gov |

| Aspergillus (fungus) | Can utilize glyphosate as a nutrient source. | mdpi.com |

| Penicillium (fungus) | Capable of degrading glyphosate. | mdpi.com |

| Trichoderma (fungus) | Can utilize glyphosate as a nutrient source. | mdpi.com |

This table provides examples of microbial genera known to degrade glyphosate and their mechanisms.

Effects on Terrestrial Invertebrates

The impact of glyphosate on terrestrial invertebrates, such as earthworms and insects, is an area of ecotoxicological concern. Studies on the effects of glyphosate on earthworms have yielded mixed results. Some research indicates that exposure to glyphosate can cause a loss in body mass and increased mortality under stress conditions. pan-europe.info

Effects on Nematode Communities

Nematodes are a diverse group of roundworms that are integral to the soil food web. Research into the non-target effects of glyphosate on nematode communities has yielded inconclusive and sometimes conflicting results. researchgate.net Several studies have found that glyphosate application does not significantly alter the total densities, community structure, or trophic groups of nematodes. researchgate.nettandfonline.comresearchgate.netdntb.gov.ua

For example, a field study conducted over three years in a glyphosate-resistant cropping system found that the nematode community's response to glyphosate treatment was similar to that of conventional herbicide treatments, with no significant alteration in total nematode densities. researchgate.net Another investigation in soils associated with glyphosate-resistant soybeans found no significant differences in the abundance and diversity of various nematode trophic groups between treated, conventional, and native vegetation areas. tandfonline.com Laboratory studies have also shown that one-off applications of pure glyphosate did not significantly influence the diversity, composition, or size of nematode communities. researchgate.netdntb.gov.ua

However, the widespread use of glyphosate has raised concerns about potential impacts on soil microorganisms, including nematodes. researchgate.net One study noted that in a coffee plantation with a long history of glyphosate application (22 years), the soil nematode population was lower than in a plantation with no recent glyphosate use. mdpi.com Despite these observations, the current body of research has not conclusively implicated glyphosate in widespread negative repercussions for nematode communities. mdpi.com The effects appear to be variable, potentially depending on the dosage, frequency of application, and specific environmental conditions. researchgate.net

Broader Impacts on Soil Macro- and Micro-organisms

Glyphosate's influence extends to a wide array of soil organisms beyond earthworms and arthropods, encompassing the vast communities of soil micro-organisms like bacteria and fungi. The shikimate pathway, which glyphosate inhibits, is present in many of these microorganisms, leading to concerns about direct toxic effects. ucanr.edupan-europe.info

The impact on microbial communities is complex and not uniform across studies. Some research indicates that glyphosate can alter the composition and abundance of soil microorganisms, potentially harming beneficial species while favoring pathogenic ones. pan-europe.infonih.gov For example, glyphosate application has been shown to inhibit the growth of certain soil fungi. fspublishers.org However, other studies have found that glyphosate has a minimal or even stimulatory effect on microbial activity and biomass. ucanr.edunih.govresearchgate.net This stimulation may occur because some microbes can utilize glyphosate as a source of carbon, nitrogen, or phosphorus. pan-europe.infonih.gov

Impacts on Aquatic Ecosystems

Effects on Aquatic Organisms

Fish Physiology and Acute/Chronic Toxicity

Glyphosate and its formulations can enter aquatic ecosystems, where they may exert toxic effects on fish. The U.S. Environmental Protection Agency (EPA) has classified technical glyphosate as slightly to practically nontoxic to fish based on acute toxicity studies. epa.gov However, numerous studies have documented a range of adverse effects, indicating that toxicity can vary significantly depending on the species, the specific formulation, and the exposure conditions. researchgate.net

Acute toxicity tests, which measure the concentration causing mortality over a short period (typically 96 hours), show a wide range of LC₅₀ (lethal concentration for 50% of the test organisms) values for different fish species. mdpi.com For example, the 96-hour LC₅₀ for Rainbow trout (Oncorhynchus mykiss) exposed to glufosinate-ammonium (B1218520) was reported as 710 mg/L, indicating low toxicity. herts.ac.uk

Table 4: Acute and Chronic Toxicity of Glyphosate (Ammonium) in Fish

| Species | Compound | Exposure Duration | Endpoint | Value (mg/L) | Source(s) |

|---|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | Glufosinate-ammonium | 96 hours | Acute LC₅₀ | 710 | herts.ac.uk |

| Oncorhynchus mykiss (Rainbow Trout) | Glufosinate-ammonium | 21 days | Chronic NOEC¹ | 100 | herts.ac.uk |

| Cyprinus carpio (Koi Carp) | Glyphosate | 28 days | Sub-lethal | 3.6 - 6.6 | arccjournals.comcabidigitallibrary.org |

| Pimephales promelas (Fathead Minnow) | AMPA² | Chronic | NOEC¹ | 12 | mdpi.com |

| Oreochromis niloticus (Nile Tilapia) | Glyphosate | 80 days | Chronic | 0.2 - 16 | mdpi.com |

¹No-Observed-Effect Concentration ²Aminomethylphosphonic acid, a major metabolite of glyphosate.

Invertebrate Responses (e.g., Daphnia Magna, Microcrustaceans, Mollusks)

The ecotoxicological effects of the ammonium (B1175870) salt of glyphosate on aquatic invertebrates are varied, with responses observed across different species, including microcrustaceans and mollusks.

For the freshwater microcrustacean Daphnia magna, a key indicator species in aquatic toxicology, glyphosate has demonstrated notable effects. Studies have reported a range of acute toxicity values. For instance, the 48-hour median effective concentration (EC50) for immobilization in D. magna has been recorded at values such as 24 mg/L and 37 mg/L. froglife.org Other research has indicated that glyphosate can be toxic to D. magna at much lower concentrations, with one study reporting a 48-hour EC50 of 0.012 mg/L. scielo.sa.cr Chronic exposure to sublethal concentrations of glyphosate has been shown to lead to disturbances in growth and reproduction. scielo.sa.cr Specifically, exposure to concentrations as low as 0.05 mg/L resulted in a significant reduction in the size of juvenile D. magna. mdpi.com

The impact of glyphosate extends to other microcrustaceans as well. For example, the herbicide has been shown to induce toxicity in Artemia salina. researchgate.net One study determined that while glyphosate may not pose a significant risk for the survival or reproduction of some microcrustaceans, it can cause adverse effects on more sensitive, non-target organisms. researchgate.net For the freshwater copepod Notodiaptomus carteri, exposure to a glyphosate-based herbicide increased the duration of nauplii and total development time at low concentrations. nrc.gov At higher concentrations, it prevented copepods from reaching the adult stage and inhibited the growth of the first copepodite stage. nrc.gov

Mollusks also exhibit sensitivity to glyphosate. Research on the freshwater snail Pseudosuccinea columella has documented reproductive impairment, with a 12-day 7% inhibitory concentration (IC7) of 100 µg/L. waterquality.gov.au In studies involving the invasive mussel Limnoperna fortunei, the presence of the mussel was found to accelerate the dissipation of glyphosate in water. psu.edu This interaction, however, also led to an increase in periphytic chlorophyll (B73375) a and the development of metaphyton. conicet.gov.ar

It is important to note that the toxicity of glyphosate to invertebrates can be influenced by the specific formulation of the herbicide product. mdpi.comalanplewis.com

Table 1: Toxicity of Glyphosate (Ammonium) to Selected Invertebrates

| Species | Endpoint | Concentration | Exposure Duration | Reference |

| Daphnia magna | EC50 (Immobilization) | 24 mg/L | 48 hours | froglife.org |

| Daphnia magna | EC50 (Immobilization) | 37 mg/L | 48 hours | froglife.org |

| Daphnia magna | EC50 (Mortality) | 0.012 mg/L | 48 hours | scielo.sa.cr |

| Daphnia magna | Reduced Juvenile Size | 0.05 mg/L | 55 days | mdpi.com |

| Pseudosuccinea columella | IC7 (Reproduction) | 100 µg/L | 12 days | waterquality.gov.au |

| Notodiaptomus carteri | Increased Development Time | 0.38 mg/L | 30 days | nrc.gov |

Amphibian Susceptibility and Life Cycle Effects

Ammonium glyphosate and its formulations can have significant impacts on amphibians, affecting their survival, development, and physiology at various life stages. The permeable skin and biphasic life cycle of amphibians make them particularly vulnerable to aquatic contaminants. maryvillecollege.edu

Studies on various anuran (frog and toad) species have demonstrated the lethal effects of glyphosate-based herbicides, particularly on larval stages (tadpoles). For instance, direct overspraying of glyphosate formulations has been shown to cause high mortality rates in juvenile anurans. froglife.orgfrontiersin.org Laboratory studies have found that commercial formulations of glyphosate are highly toxic to tadpoles of several North American species, including the Leopard Frog (Rana pipiens), American Toad (Bufo americanus), and Gray Treefrog (Hyla versicolor), with mortality rates of 96-100% at ecologically relevant concentrations. nrc.govpsu.edu The 48-hour LC50 for tadpoles of the striped snouted tree frog (Scinax squalirostris) exposed to a glufosinate (B12851) ammonium-based herbicide was 7.69 mg/L. sci-hub.se

Sublethal exposures to ammonium glyphosate can also have profound effects on amphibian life cycles. Research on common toad (Bufo bufo) tadpoles has shown that younger individuals are more susceptible, experiencing increased time to metamorphosis and a reduction in size at metamorphosis. froglife.org Exposure can also lead to a decrease in tadpole survival and damage to the cutaneous bacterial community, which is crucial for amphibian health. froglife.org Furthermore, glyphosate exposure has been linked to developmental abnormalities, such as abdominal edema in tadpoles. nih.gov Chronic exposure to glyphosate formulations has been observed to either increase the developmental time in species like the American Toad and the Northern Leopard Frog or accelerate metamorphosis in others, such as the Cascades Frog (Rana cascadae), indicating species-specific responses. scielo.sa.cr

Behavioral changes are another consequence of glyphosate exposure in amphibians. For example, tadpoles of the agile frog (Rana dalmatina) exposed to higher concentrations of a glyphosate-based herbicide showed decreased activity and increased hiding behavior. researchgate.net

Table 2: Effects of Glyphosate (Ammonium) on Amphibian Life Cycle

| Species | Life Stage | Effect | Concentration | Reference |

| Leopard Frog (Rana pipiens) | Tadpole | 96% Mortality | 2.1 mg a.e./L | nrc.gov |

| American Toad (Bufo americanus) | Tadpole | 100% Mortality | 2.1 mg a.e./L | nrc.gov |

| Gray Treefrog (Hyla versicolor) | Tadpole | 98% Mortality | 2.1 mg a.e./L | nrc.gov |

| Common Toad (Bufo bufo) | Tadpole | Increased time to metamorphosis | - | froglife.org |

| Agile Frog (Rana dalmatina) | Tadpole | Decreased activity | 6.5 mg a.e./L | researchgate.net |

| Scinax squalirostris | Tadpole | 48-h LC50 (GABH) | 7.69 mg/L | sci-hub.se |

Impacts on Aquatic Algae and Plants (Chlorophyll, Photosynthesis, Respiration)

Glyphosate (ammonium) can significantly impact aquatic primary producers by interfering with essential physiological processes. As a herbicide, its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms. waterquality.gov.aualanplewis.com This disruption affects a variety of metabolic functions, including photosynthesis and respiration.

Exposure to glyphosate has been shown to reduce chlorophyll content in various aquatic plants and algae. mdpi.com For instance, inhibition of chlorophyll synthesis has been observed at concentrations as low as 16 μg/L, with more pronounced effects when its metabolite, aminomethylphosphonic acid (AMPA), is also present. pan-europe.info High concentrations of glyphosate have been found to significantly inhibit the photosynthetic activity and reduce the pigment content in the green alga Chlorella vulgaris. researchgate.net This includes a decrease in photochemical efficiency and the electron transport rate. researchgate.net

The effects of glyphosate on photosynthesis can be complex and concentration-dependent. While high concentrations generally lead to inhibition, some studies have reported a hormetic effect, where low concentrations of certain glyphosate formulations led to an increase in photosynthetic activity in the green alga Scenedesmus quadricauda. researchgate.net However, at higher concentrations, a decrease in photosynthetic activity was observed. researchgate.net

Glyphosate can also compromise respiration in aquatic plants. mdpi.comalanplewis.com The disruption of cellular structures, including chloroplasts and membranes, contributes to these adverse effects on both photosynthesis and respiration. mdpi.com The toxicity of glyphosate to phototrophic organisms varies widely, with EC50 values for microalgae ranging from 0.68 mg a.e./L in the diatom Skeletonema costatum to around 600 mg a.e./L in Chlorella pyrenoidosa. alanplewis.com

Proliferation of Specific Aquatic Organisms (e.g., Picocyanobacteria, Metaphyton)

While glyphosate is toxic to many aquatic plants and algae, its presence can paradoxically lead to the proliferation of certain tolerant organisms, notably picocyanobacteria and metaphyton. This phenomenon is linked to both the ability of some microorganisms to utilize glyphosate as a nutrient source and the elimination of competing species.

Numerous studies have documented a significant increase in the abundance of picocyanobacteria (small, single-celled cyanobacteria) following the introduction of glyphosate into aquatic systems. researchgate.netresearchgate.netnih.govmdpi.com For example, a mesocosm study reported a 40-fold increase in picocyanobacteria in response to a glyphosate-based herbicide treatment. researchgate.net This stimulatory effect is attributed to the ability of certain picocyanobacteria strains to metabolize and degrade glyphosate and its primary metabolite, AMPA, using the phosphorus from the glyphosate molecule for growth. nih.govresearchgate.net Field evidence from lakes in regions with a long history of glyphosate use supports these experimental findings, showing a positive correlation between glyphosate indicators and picocyanobacteria abundance. nih.gov The proliferation of these tiny organisms can lead to lower water transparency. mdpi.com

The growth of metaphyton, which are macroscopic mats of filamentous algae, can also be enhanced by the presence of glyphosate, particularly in combination with other environmental stressors like the invasive golden mussel (Limnoperna fortunei). researchgate.netconicet.gov.arnih.gov The interaction between the mussel and glyphosate has been observed to create conditions favorable for metaphyton development, likely through the alteration of nutrient cycling and the reduction of phytoplankton, which would otherwise compete for light and nutrients. conicet.gov.arresearchgate.net

Alterations in Aquatic Ecosystem Structure and Dynamics

Trophic State Shifts Induced by Glyphosate Degradation Products (e.g., Phosphorus Release)

A critical indirect effect of glyphosate contamination is its potential to induce trophic state shifts, primarily towards eutrophication. This is largely due to the release of phosphorus upon the degradation of the glyphosate molecule. researchgate.netalanplewis.com Glyphosate is an organophosphorus compound, and its biodegradation by microorganisms releases inorganic phosphorus, a key limiting nutrient in many freshwater ecosystems. alanplewis.comfacetsjournal.com

This increase in bioavailable phosphorus can fuel the growth of algae and cyanobacteria, leading to algal blooms and a shift towards a more eutrophic state. researchgate.netresearchgate.net Studies have shown a significant increase in total phosphorus concentrations in water following glyphosate addition. researchgate.netnih.gov This nutrient enrichment can alter the composition of microbial communities, favoring organisms that can tolerate glyphosate and utilize the released phosphorus, such as certain picocyanobacteria. researchgate.netresearchgate.net The process of eutrophication can have cascading effects on the entire ecosystem, including reduced water clarity, oxygen depletion (hypoxia) as algal blooms decay, and changes in the food web structure. epa.gov The trophic state of lakes has been shown to be significantly correlated with glyphosate and AMPA residues. nih.gov

Changes in Water Quality Parameters

The application and subsequent degradation of ammonium glyphosate can lead to measurable changes in various water quality parameters. Beyond the increase in phosphorus levels, glyphosate can also influence nitrogen concentrations. Some studies have reported an initial increase in total nitrogen and ammonium in treatments with glyphosate formulations. nih.gov

Water hardness, a measure of dissolved calcium and magnesium, can affect the efficacy of glyphosate. In hard water, the cations can bind to glyphosate, reducing its herbicidal activity. weedsmart.org.ausprayers101.com The addition of ammonium sulfate (B86663) can counteract this effect by binding with the calcium and magnesium ions. weedsmart.org.au

Turbidity, or the cloudiness of water due to suspended particles, can also be impacted. The proliferation of picocyanobacteria and phytoplankton stimulated by glyphosate-derived phosphorus can lead to increased turbidity. nih.gov Conversely, glyphosate itself can be adsorbed by suspended soil particles, which can reduce its effectiveness in turbid water. sprayers101.combayer.ca Furthermore, water pH can influence the stability and breakdown of some herbicide formulations. weedsmart.org.aulccountymt.gov

Differential Ecotoxicity of Commercial Formulations Versus Active Ingredient Alone

Commercial glyphosate-based herbicides (GBHs) are not single molecules but complex mixtures. alanplewis.com The additives, while classified as inert by some regulatory bodies, are included to facilitate the absorption and movement of glyphosate within the plant. nih.gov One of the most common types of surfactants used is polyethoxylated tallow (B1178427) amine (POEA). nih.govalanplewis.com Studies have shown that POEA can be more acutely toxic to a range of organisms than glyphosate alone. alanplewis.comorst.edualanplewis.com For instance, research on aquatic organisms has frequently demonstrated that the toxicity of glyphosate-based herbicides is largely attributable to the POEA surfactant in the mixture. alanplewis.com

The differential toxicity is evident across various organisms. For example, in studies with the freshwater crustacean Daphnia magna, the isopropylamine (IPA) salt of glyphosate was found to be approximately 10 times more toxic than two different Roundup™ formulations. alanplewis.com Conversely, for the marine bacterium Vibrio fischeri, the formulations were more toxic than the active ingredient alone. alanplewis.com This highlights the species-specific nature of the toxicological effects and the modulating role of the formulation's components.

The complexity of these formulations and the proprietary nature of their exact composition present challenges for comprehensive ecotoxicological assessment. nih.govalanplewis.com The toxicity can vary depending on the specific type and concentration of the surfactant used. nih.govalanplewis.com For example, first-generation POEA surfactants (POE-tallowamine) were found to be markedly more toxic than glyphosate. alanplewis.comnih.gov Over time, these have been progressively replaced by other surfactants, such as ethoxylated etheramines and propoxylated quaternary ammonium surfactants, which have shown lower non-target toxicity. alanplewis.comnih.gov

It is crucial for ecotoxicological studies and risk assessments to consider the complete formulation, as focusing solely on the active ingredient may underestimate the environmental risk. alanplewis.combohrium.com The interaction between glyphosate and the adjuvants can lead to synergistic or additive toxic effects that are not predictable from the toxicity of the individual components alone. researchgate.netfrontiersin.org

Table 1: Comparative Toxicity of Glyphosate and its Formulations

| Organism | Product Tested | Endpoint | Result | Reference |

| Daphnia magna (crustacean) | IPA salt of glyphosate | 48-h EC50 | 4.2 mg AE L⁻¹ | alanplewis.com |

| Daphnia magna (crustacean) | Roundup Max™ (with POEA) | 48-h EC50 | >40 mg AE L⁻¹ | alanplewis.com |

| Daphnia magna (crustacean) | Roundup Quick™ (without POEA) | 48-h EC50 | >40 mg AE L⁻¹ | alanplewis.com |

| Vibrio fischeri (bacterium) | IPA salt of glyphosate | 15-min EC50 | 48.9 mg AE L⁻¹ | alanplewis.com |

| Vibrio fischeri (bacterium) | Roundup Max™ (with POEA) | 15-min EC50 | 11.0 mg AE L⁻¹ | alanplewis.com |

| Vibrio fischeri (bacterium) | Roundup Quick™ (without POEA) | 15-min EC50 | 20.9 mg AE L⁻¹ | alanplewis.com |

| Dugesia japonica (planarian) | Pure glyphosate | Lethality | 1 mM | frontiersin.org |

| Dugesia japonica (planarian) | GBH Formulation 1 | Lethality | 316 µM | frontiersin.org |

| Dugesia japonica (planarian) | GBH Formulation 2 | Lethality | 316 µM | frontiersin.org |

Note: EC50 (Median Effective Concentration) is the concentration of a substance that causes a defined effect in 50% of the test population. AE L⁻¹ stands for Acid Equivalents per Liter.

Impacts on Non-Target Plants and Plant Communities

Physiological Responses in Non-Target Plants

Numerous studies have documented a decrease in the photosynthetic rate in various plant species following exposure to glyphosate. oup.comnih.gov This reduction in photosynthesis can be attributed to several factors. Glyphosate has been shown to inhibit the activity of Photosystem II (PSII), reduce the electron transport rate, and affect non-photochemical energy dissipation processes. oup.com It can also alter the activity of Photosystem I (PSI) and lead to a decrease in the pools of NADH and NADPH. oup.com

Furthermore, glyphosate exposure can lead to a reduction in chlorophyll content. oup.comscirp.org This may be an indirect effect resulting from the inhibition of chlorophyll biosynthesis or the degradation of existing chlorophyll molecules. oup.comnih.gov The chelation of essential minerals like magnesium, a central component of the chlorophyll molecule, by glyphosate can also contribute to reduced chlorophyll levels and, consequently, a lower photosynthetic rate. oup.com

The inhibition of the shikimate pathway itself can disrupt carbon flow in the plant. nih.gov The pathway becomes a metabolic sink, draining carbon that would otherwise be used for other vital processes, including those related to photosynthesis. nih.gov This can lead to a depletion of intermediates in the photosynthetic carbon reduction cycle. nih.gov

Studies using chlorophyll fluorescence, a sensitive indicator of photosynthetic performance, have demonstrated that glyphosate treatment can lead to a decrease in the Fv/Fm ratio, which reflects the maximum quantum efficiency of PSII. scirp.org This indicates damage to the photosynthetic apparatus. scirp.org

Table 2: Effects of Glyphosate on Photosynthetic Parameters in Non-Target Plants

| Plant Species | Glyphosate Effect | Parameter Measured | Reference |

| Raphanus sativus (Radish) | Decrease | Fv/Fm ratio, Chlorophyll a & b content | scirp.org |

| Salix miyabeana (Willow) | Decrease | CO₂ assimilation, Photosynthetic proteins | nih.gov |

| Arachis hypogaea (Peanut) | Decrease | Photosynthetic rate, Transpiration rate | cas.cz |

| Imperata cylindrica (Cogongrass) | Decrease | Net photosynthetic rate, Chlorophyll a & b content | pomics.com |

| Tomato | Hormetic effect (low doses) | Increased photosynthetic rate | nih.gov |

Glyphosate is a strong chelating agent, meaning it can bind with positively charged mineral ions, making them unavailable for plant uptake and utilization. biomineralstechnologies.comwisnerbaum.comiastate.edu This property has significant implications for the mineral nutrition of non-target plants.

The glyphosate molecule possesses chemical groups that allow it to form stable complexes with essential micronutrients such as manganese (Mn), iron (Fe), zinc (Zn), and copper (Cu), as well as macronutrients like calcium (Ca) and magnesium (Mg). biomineralstechnologies.comacs.orgnih.govnih.gov By binding these nutrients in the soil or within the plant tissues, glyphosate can induce nutrient deficiencies, even in glyphosate-resistant crops. biomineralstechnologies.comdetoxproject.org

Manganese, in particular, is critical for various plant functions, including photosynthesis and disease resistance. biomineralstechnologies.com Glyphosate's inhibition of manganese absorption can be detrimental to plant growth and development. biomineralstechnologies.com Studies have shown that foliar application of glyphosate can significantly reduce the uptake and transport of iron and manganese in plants like sunflowers. wisnerbaum.comnih.gov

This chelation effect can weaken the plant, making it more susceptible to diseases. biomineralstechnologies.com The reduced availability of micronutrients can compromise the plant's ability to defend itself against pathogens. wisnerbaum.com

The impact of glyphosate on mineral nutrition is not limited to direct chelation. The herbicide is translocated to the roots and released into the rhizosphere, the soil area immediately surrounding the roots. producer.com In the rhizosphere, glyphosate can immobilize nutrients, affecting their availability to the plant and to beneficial soil microorganisms. wisnerbaum.comproducer.com

Table 3: Nutrients Affected by Glyphosate Chelation

| Nutrient | Potential Impact on Plants | Reference |

| Manganese (Mn) | Reduced uptake, impaired photosynthesis, increased disease susceptibility. | biomineralstechnologies.comwisnerbaum.comiastate.eduproducer.com |

| Iron (Fe) | Reduced uptake and transport, potential for deficiency. | wisnerbaum.comnih.govnih.gov |

| Zinc (Zn) | Reduced availability due to chelation. | acs.orgdetoxproject.org |

| Copper (Cu) | Reduced availability due to chelation. | acs.org |

| Calcium (Ca) | Reduced levels in plant tissues. | wisnerbaum.comnih.gov |

| Magnesium (Mg) | Reduced levels in plant tissues, impacting chlorophyll synthesis. | oup.comwisnerbaum.comnih.gov |

Exposure to glyphosate can induce oxidative stress in non-target plants. nih.govnih.govfrontiersin.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these reactive intermediates. ijeab.com ROS, such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) anion (O₂·⁻), are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. nih.govfrontiersin.org

While the exact mechanisms are not fully understood, it is thought that the physiological disruptions caused by glyphosate lead to an overproduction of ROS. nih.govfrontiersin.org The stress induced by the herbicide generates these reactive species, leading to oxidative damage. nih.gov

Plants have a sophisticated antioxidant defense system to scavenge ROS, which includes enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), as well as non-enzymatic antioxidants such as proline, ascorbate, and glutathione. nih.gov Studies have shown that glyphosate exposure can interfere with this antioxidant system. nih.gov For example, in tomato plants, glyphosate treatment led to an increase in hydrogen peroxide and superoxide anion levels in the roots and modulated the activity of several antioxidant enzymes. nih.gov

The accumulation of ROS can lead to lipid peroxidation, which is the oxidative degradation of lipids in cell membranes. nih.govnih.gov This can compromise membrane integrity and function. nih.gov Increased lipid peroxidation has been observed in various plant species exposed to glyphosate. nih.govcas.cz

Table 4: Indicators of Oxidative Stress in Plants Exposed to Glyphosate

Glyphosate and its residues in the soil can disrupt the hormonal balance, or homeostasis, in non-target plants. johnkempf.comfrontiersin.orgresearchgate.net Plant hormones, or phytohormones, are crucial signaling molecules that regulate virtually all aspects of plant growth, development, and response to environmental stimuli. frontiersin.org

The shikimate pathway, which glyphosate inhibits, is a precursor for the biosynthesis of several important plant compounds, including the aromatic amino acids. These amino acids are, in turn, the building blocks for certain phytohormones, most notably auxin (indole-3-acetic acid, IAA). oup.comfrontiersin.org Therefore, by disrupting the shikimate pathway, glyphosate can directly or indirectly affect the levels of these hormones. oup.comfrontiersin.org

Research has shown that the hormonal responses to glyphosate can be highly species-specific. johnkempf.comfrontiersin.orgresearchgate.net For example, in a study on potato plants grown in soil with glyphosate-based herbicide residues, there was an increase in stress-related hormones like abscisic acid (ABA), indole-3-acetic acid (IAA), and jasmonic acid (JA), but a decrease in certain types of cytokinins. frontiersin.orgnih.gov In contrast, oat plants showed a decrease in some chorismate-derived compounds, including IAA. frontiersin.orgnih.gov

Glyphosate can also affect hormones that are not directly derived from the shikimate pathway, possibly through hormone crosstalk, where the balance of one hormone influences the levels and activity of others. frontiersin.orgnih.gov For instance, glyphosate has been shown to interfere with cytokinin and ethylene (B1197577) metabolism. oup.com

These hormonal disturbances can have wide-ranging consequences for non-target plants, from altered growth and development to changes in their interactions with other organisms, such as herbivores. johnkempf.comfrontiersin.orgresearchgate.net The accumulation of glyphosate in metabolically active tissues like apical meristems, which are key sites of hormone production, can exacerbate these effects. oup.com

Table 5: Observed Effects of Glyphosate on Phytohormone Levels in Non-Target Plants

| Plant Species | Hormone Affected | Observed Effect | Reference |

| Potato (Solanum tuberosum) | Abscisic acid (ABA), Indole-3-acetic acid (IAA), Jasmonic acid (JA) | Increase | frontiersin.orgnih.govcas.cz |

| Potato (Solanum tuberosum) | Cytokinin (CK) ribosides and O-glycosides | Decrease | frontiersin.orgnih.govcas.cz |

| Oat (Avena sativa) | Indole-3-acetic acid (IAA), Phenylacetic acid (PAA), Benzoic acid (BzA) | Decrease | frontiersin.orgnih.govcas.cz |

| Oat (Avena sativa) | Dihydrozeatin (DZ), Cytokinin ribosides (CKR) | Increase | frontiersin.orgnih.govcas.cz |

| Strawberry (Fragaria x ananassa) | Phenylacetic acid (PAA), Dihydrozeatin (DZ) | Decrease | frontiersin.orgresearchgate.netnih.gov |

| Cotton (Gossypium hirsutum) | Indole-3-acetic acid (IAA) | Reduced basipetal transport | oup.com |

Effects on Chlorophyll Biosynthesis

Glyphosate (Ammonium) has been shown to indirectly affect chlorophyll biosynthesis in non-target plant species. One of the primary mechanisms is through the disruption of the shikimate pathway, which in turn can limit the availability of precursors necessary for chlorophyll synthesis. Specifically, glyphosate can inhibit the production of δ-aminolevulinic acid (ALA), a critical component in the chlorophyll biosynthetic pathway. hh-ra.org This inhibition can occur through competition with the major product of the ALA synthetase active site or by causing a depletion of glutamate (B1630785) content through competition with glycine (B1666218) in the photorespiration process. hh-ra.org

Furthermore, glyphosate's impact on nutrient uptake can contribute to chlorophyll deficiencies. By chelating essential minerals such as iron (Fe), which is a cofactor for enzymes involved in chlorophyll synthesis, glyphosate can induce Fe deficiency in plants. hh-ra.org This lack of available iron hampers the production of catalase, peroxidase, and δ-aminolevulinic acids, all of which are vital for the formation of chlorophyll. hh-ra.org The resulting reduction in chlorophyll content often manifests as chlorosis, or yellowing of the leaves, a common symptom of glyphosate phytotoxicity. mdpi.comucanr.edu

Research has also indicated that both glyphosate and its formulations can directly inhibit chlorophyll biosynthesis or accelerate its degradation. mdpi.com The accumulation of reactive oxygen species (ROS) induced by glyphosate can lead to lipid peroxidation, which damages chloroplast membranes and degrades chlorophyll. researchgate.netfrontiersin.org

Interference with the Shikimate Pathway in Non-Target Species

The primary mode of action of glyphosate in plants is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway. bioone.orgalanplewis.comresearchgate.netcambridge.org This pathway is exclusive to plants, some bacteria, and fungi, and is responsible for the synthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan. alanplewis.comresearchgate.net These amino acids are fundamental building blocks for proteins and are precursors for a wide array of secondary metabolites essential for plant growth and defense, such as lignins, alkaloids, flavonoids, and phytoalexins. bioone.orgalanplewis.com

By binding to the active site of EPSPS, glyphosate blocks the conversion of shikimate-3-phosphate (B1206780) and phosphoenolpyruvate (B93156) to 5-enolpyruvylshikimate-3-phosphate. hh-ra.org This blockage leads to the accumulation of high levels of shikimic acid within the plant tissues, which is a key indicator of glyphosate exposure and can drain significant amounts of carbon fixed through photosynthesis. mdpi.comresearchgate.net The disruption of this pathway ultimately halts the production of the essential aromatic amino acids, leading to a cascade of metabolic disturbances that result in plant death. researchgate.net

The interference with the shikimate pathway is not limited to target weed species. Non-target plants exposed to glyphosate through drift or root exudation can also experience these effects. hh-ra.orgbioone.org This can lead to reduced growth, developmental abnormalities, and increased susceptibility to pathogens in these unintendedly exposed plants. bioone.org

Impacts on Nitrogen Fixation in Leguminous Plants

Glyphosate can have detrimental effects on the symbiotic nitrogen fixation process in leguminous plants. This is a critical process where rhizobia bacteria in root nodules convert atmospheric nitrogen into ammonia, a form usable by the plant.

Studies have shown that glyphosate can negatively impact nodulation, the formation of these nitrogen-fixing nodules on the roots of legumes. mdpi.com The application of glyphosate has been linked to a reduction in the number, size, and weight of these nodules. researchgate.net This interference can compromise the plant's ability to acquire nitrogen, an essential nutrient for growth and development. mdpi.com

The negative effects of glyphosate on nitrogen fixation can be both direct and indirect. Directly, glyphosate translocated to the roots can be exuded into the rhizosphere, affecting the viability and activity of nitrogen-fixing bacteria like Bradyrhizobium. researchgate.net Indirectly, by inhibiting the shikimate pathway in the host plant, glyphosate reduces the production of compounds necessary for the establishment and maintenance of the symbiotic relationship. researchgate.net While some studies on glyphosate-resistant soybeans have shown that yield may not always be affected, negative impacts on nodulation and nitrogen fixation have been observed. researchgate.netnih.gov The severity of these effects can depend on factors such as the timing and number of glyphosate applications, the specific formulation used, and the plant cultivar. nih.gov

Phytotoxicity and Growth Reduction Phenomena

Stunted Growth, Chlorosis, and Leaf Malformation

Leaf malformations are also frequently observed. These can include distorted, cupped, or contorted leaves, as well as shortened internodes, giving the plant a compacted or "witches' broom" appearance. ucanr.edu In some cases, leaves and shoots may appear miniaturized. ucanr.edu The initial symptoms often appear on new growth as the herbicide is translocated to the meristematic regions of the plant. mssoy.org Over time, these symptoms can progress to necrosis, or tissue death, and ultimately lead to the death of the plant. mdpi.com

The underlying cause of these symptoms is the inhibition of the shikimate pathway, which disrupts the production of essential amino acids and other vital compounds necessary for normal plant growth and development. ucanr.edu

Influence of Plant Developmental Stage and Exposure Levels

The severity of glyphosate-induced phytotoxicity is significantly influenced by the developmental stage of the plant at the time of exposure and the concentration of the herbicide. Younger plants and seedlings are generally more susceptible to glyphosate damage than more mature plants. nih.gov Early developmental stages are characterized by rapid cell division and growth, making them more vulnerable to the disruptive effects of the herbicide on metabolic processes. nih.gov

A study on 24 non-target herbaceous and non-herbaceous plant species found that the greatest toxicological effects were associated with the early stages of development. nih.gov For instance, seedlings treated at five weeks after emergence showed more severe symptoms than those treated at ten weeks. nih.gov

Exposure levels, or the dose of glyphosate, also play a crucial role. Even low concentrations from spray drift can cause significant harm to sensitive non-target species. bioone.org Higher concentrations of glyphosate generally lead to more severe and rapid symptoms of phytotoxicity, including stunted growth, chlorosis, and leaf malformation. mdpi.comresearchgate.net The relationship between dose and effect can vary between plant species, with some being more sensitive than others. bioone.orgpjoes.com For example, in a study on guarana seedlings, higher doses of glyphosate resulted in a significant reduction in the number of leaves and leaf area. mdpi.com

Table 1: Influence of Plant Stage and Exposure on Glyphosate Phytotoxicity

| Factor | Influence on Phytotoxicity | Research Findings |

| Plant Developmental Stage | Younger plants are more susceptible to glyphosate damage. nih.gov | A study on 24 non-target species showed greater toxicological effects in the early developmental stages. nih.gov Seedlings treated at five weeks showed more severe symptoms than those treated at ten weeks. nih.gov |

| Exposure Level (Dose) | Higher glyphosate concentrations lead to more severe phytotoxicity. mdpi.comresearchgate.net | In guarana seedlings, higher glyphosate doses caused a significant reduction in leaf number and area. mdpi.com Even low levels of drift can harm sensitive non-target plants. bioone.org |

Alterations in Plant-Microorganism Interactions (e.g., Rhizosphere)

Glyphosate (Ammonium) can significantly alter the complex interactions between plants and microorganisms in the rhizosphere, the soil region directly influenced by root secretions. After being applied to foliage, glyphosate can be translocated to the roots and exuded into the surrounding soil. hh-ra.org This can have several consequences for the microbial communities that play vital roles in nutrient cycling and plant health.

Research has shown that glyphosate can have varied effects on different microbial populations. Some studies indicate that glyphosate can negatively impact beneficial microorganisms, such as plant growth-promoting rhizobacteria. frontiersin.org For example, the application of glyphosate has been shown to reduce the abundance of nitrogen-fixing bacteria in the rhizosphere of soybeans. nih.gov

Conversely, glyphosate can sometimes stimulate the growth of certain soil fungi, including pathogenic species like Fusarium. hh-ra.org This may be because some fungi can utilize glyphosate as a nutrient source. hh-ra.org The alteration of the microbial balance in the rhizosphere can have cascading effects on plant health. By suppressing beneficial microbes and potentially promoting pathogens, glyphosate can increase the susceptibility of plants to diseases. bioone.orghh-ra.org The inhibition of the shikimate pathway by glyphosate also reduces the plant's ability to produce defensive compounds like phytoalexins, further compromising its resistance to microbial pathogens. bioone.org

However, the effects of glyphosate on rhizosphere microbial communities can be complex and sometimes contradictory, with some studies reporting only minor or transient effects. researchgate.net These inconsistencies may be due to differences in soil type, microbial community composition, and experimental conditions. mdpi.com

Biodiversity Loss and Community Structure Changes

The application of glyphosate (ammonium), a broad-spectrum herbicide, can lead to significant changes in the structure and diversity of plant communities. These alterations are not limited to the targeted weed species but can extend to the broader ecosystem, affecting various organisms that depend on the local flora.

Reduction in Native Plant Species Richness and Abundance

The use of glyphosate-based herbicides can result in a decline in the diversity and population of native plant species. agrogreat.com Studies have demonstrated that non-target plants can be sensitive to glyphosate exposure, with the extent of harm influenced by factors like dosage and application timing. agrogreat.com Symptoms of injury in sensitive non-target plants can include yellowing, stunting, or wilting. agrogreat.com Research on 24 non-target plant species from the Argentine Chaco forest revealed that glyphosate can cause both lethal and sublethal effects, with over 60% of the species showing significant growth reduction even at a quarter of the standard application dose. researchgate.netnih.gov This suggests that the use of glyphosate in agriculture could lead to a progressive loss of biodiversity in the surrounding landscape. researchgate.netnih.gov

The impact on non-target plants can be particularly severe for seedlings and herbaceous species with low historical exposure to the herbicide. researchgate.netnih.gov The loss of plant diversity diminishes the availability of food and shelter for wildlife, potentially disrupting the entire ecosystem. agrogreat.comresearchgate.net Furthermore, the reduction in plant diversity can also impact the richness of non-target invertebrates. nature.scot

A study in Martinique found that glyphosate use significantly reduced the mean species richness of soil invertebrates by up to 21% and decreased the abundance of predators and decomposers by 54% and 23%, respectively, in frequently treated plots. cirad.fr This research also highlighted a gradual effect on biodiversity, with greater reductions corresponding to more frequent herbicide applications. cirad.fr

Selection and Emergence of Glyphosate-Tolerant Biotypes in Non-Target Species

The repeated and widespread use of glyphosate creates a strong selection pressure on plant populations, which can lead to the evolution of glyphosate-tolerant biotypes, not only in target weeds but also in non-target species. researchgate.netnih.govconicet.gov.ar This phenomenon occurs as individual plants with some level of natural tolerance to the herbicide are more likely to survive and reproduce, passing on their tolerant traits. conicet.gov.ar Over time, this can result in a plant community dominated by tolerant species. nature.scot

Studies have shown that low doses of glyphosate can alter the competitive interactions between different plant species, favoring those with higher tolerance. nature.scot The emergence of glyphosate-tolerant biotypes in non-target species represents a significant challenge for current agricultural models that rely heavily on this herbicide. researchgate.netnih.gov The evolution of resistance has been documented in numerous weed species globally, driven by both target-site and non-target-site resistance mechanisms. researcher.lifenih.gov Non-target-site resistance, in particular, poses a broader threat as it can confer resistance to other herbicides with different modes of action. nih.gov

Research on Avena species in Spain revealed that some species exhibit a natural tolerance to glyphosate, which could evolve into full resistance under continued selection pressure. mdpi.com Similarly, a study on Conyza sumatrensis in France demonstrated that different glyphosate formulations and the use of adjuvants can influence the resistance response, suggesting that management practices can impact the selection of resistant populations. mdpi.com

Indirect Effects on Associated Organisms (e.g., Pollinators, Herbivores)

The impact of glyphosate extends beyond the direct effects on plants, indirectly affecting organisms that rely on these plants for food and habitat. researchgate.netweedcontroljournal.org The reduction of flowering plants in and around agricultural fields can lead to a decline in food resources for pollinators like bees and other insects. nih.gov This loss of floral resources can disrupt pollination services, which are crucial for the reproduction of many wild plants and for global crop production. nih.govutupub.fi

While glyphosate has been considered to have low direct toxicity to honeybees, its indirect effects through the reduction of resource availability are a significant concern. nih.gov Furthermore, there is growing evidence of direct sublethal effects on pollinators, including changes in gut microbiota, which can increase their susceptibility to pathogens. nih.gov Glyphosate residues can be found in nectar and pollen, providing a direct route of exposure for pollinators. nih.gov

Herbivores are also affected by the changes in plant communities. The elimination of their food plants can lead to population declines. researchgate.net Conversely, sublethal doses of glyphosate can sometimes alter plant chemistry, potentially affecting herbivore behavior and performance. utupub.fi For instance, changes in plant defense compounds could make plants more or less palatable to herbivores. utupub.fi The diversity of weeds in agricultural systems is important for the survival of many arthropods, including natural enemies of pests, as these plants provide shelter, food, and breeding sites. weedcontroljournal.org

Broader Ecosystem-Level Impacts

The extensive use of glyphosate (ammonium) can have far-reaching consequences that extend beyond individual organisms and plant communities, impacting the structure and function of entire ecosystems.

Alterations of Food Web Dynamics and Trophic Interactions

Glyphosate can trigger significant shifts in food web dynamics and trophic interactions. researchgate.netweedcontroljournal.org By altering the composition and abundance of primary producers (plants), glyphosate can have cascading effects on higher trophic levels, including herbivores, predators, and detritivores. ebr-journal.org The reduction of specific plant species can lead to a decline in herbivores that depend on them, which in turn affects their predators. researchgate.net

In aquatic ecosystems, glyphosate has been shown to cause a significant decrease in cladoceran (water flea) density. conicet.gov.ar This reduction in cladocerans, which are important grazers of algae, can lead to an increase in rotifer and certain phytoplankton populations (Chlorophyceae and Euglenophyceae) due to reduced competition and grazing pressure. conicet.gov.ar Such shifts can alter the entire plankton community structure, affecting the base of the aquatic food web. conicet.gov.arresearchgate.net The loss of plant diversity also disrupts mutualistic interactions, such as seed dispersal and pollination, which are fundamental to ecosystem resilience. researchgate.net

The elimination of weeds, which serve as essential resources for many beneficial insects, can jeopardize ecosystem functions like natural pest control and pollination. pan-international.org This can create challenges for maintaining ecologically sound agricultural systems. pan-international.org

Landscape-Scale Ecological Consequences of Widespread Herbicide Use